4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride
Description
4-Amino-2,6-dichlorophenol (ADCP; C₆H₅Cl₂NO) is a halogenated aminophenol derivative with a molecular weight of 178.01 g/mol and a melting point of 164–169°C . Its crystal structure reveals a planar molecular geometry stabilized by O–H⋯N and N–H⋯O hydrogen bonds, forming infinite chains along the [101] direction and layered networks in the (010) plane . ADCP is a metabolite of 3,5-dichloroaniline (3,5-DCA) and is recognized as a potent nephrotoxicant, inducing renal corticomedullary necrosis in Fischer 344 rats at doses as low as 0.25 mmol/kg (intraperitoneal) . In vitro, ADCP disrupts renal function by inhibiting organic anion/cation transport and gluconeogenesis at concentrations ≥5 × 10⁻⁶ M .
Properties
Molecular Formula |
C6H8Cl5NOSn |
|---|---|
Molecular Weight |
406.1 g/mol |
IUPAC Name |
4-amino-2,6-dichlorophenol;dichlorostannane;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO.3ClH.Sn.2H/c7-4-1-3(9)2-5(8)6(4)10;;;;;;/h1-2,10H,9H2;3*1H;;;/q;;;;+2;;/p-2 |
InChI Key |
RMPQGGZVHLGFLO-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N.Cl.Cl[SnH2]Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Amino-2,6-dichlorophenol
Detailed Two-Stage Synthesis Process
Stage 1: Nitration of 2,6-dichlorophenol
- Raw materials: 2,6-dichlorophenol, nitric acid, tetrachloroethylene (solvent), and concentrated sulfuric acid (water absorbent).
- Procedure:
- 2,6-dichlorophenol is dissolved in tetrachloroethylene and mixed with concentrated sulfuric acid in a mixing kettle.
- The mixture is transferred to a kettle-type reactor.
- Nitric acid is added, and the reaction is maintained at 34–36 °C.
- After completion, the reaction mixture undergoes solid-liquid separation.
- The solid phase is dried to obtain 2,6-dichloro-4-nitrophenol with high purity.
Stage 2: Reduction to 4-Amino-2,6-dichlorophenol
- Raw materials: 2,6-dichloro-4-nitrophenol, ethanol (solvent), hydrazine hydrate (reducing agent), and catalyst.
- Procedure:
- 2,6-dichloro-4-nitrophenol is dissolved in ethanol with catalyst in a tower reactor.
- Hydrazine hydrate is added, and the mixture is heated to 72–76 °C.
- The reduction proceeds to convert the nitro group to an amino group.
- The reaction mixture undergoes solid-liquid separation and heat filtration.
- Ethanol is distilled off to isolate 4-amino-2,6-dichlorophenol .
Process Flow and Equipment
The synthesis is continuous and involves:
- Raw material storage tanks
- Mixing kettle
- Kettle-type reactor (for nitration)
- Solid-liquid separators (for purification)
- Drying tower (for drying intermediate)
- Tower reactor (for reduction)
- Distillation tower (for solvent recovery)
This setup enhances production efficiency, yield, and purity while minimizing byproducts and isomers.
Reaction Conditions and Ratios
| Step | Parameter | Value/Range |
|---|---|---|
| Nitration temperature | 1st reaction temperature | 34–36 °C |
| Reduction temperature | 2nd reaction temperature | 72–76 °C |
| Molar ratio (2,6-dichlorophenol : nitric acid) | Nitration step | 1 : 1.2–1.6 |
| Molar ratio (2,6-dichloro-4-nitrophenol : hydrazine hydrate) | Reduction step | 1 : 1.8–2.2 |
Research Findings and Advantages
- The nitration step selectively substitutes the para hydrogen of the hydroxyl group, reducing isomer formation and byproducts.
- The reduction is carried out at relatively low temperatures to prevent hydrodechlorination (loss of chlorine atoms), which is crucial to maintain the dichloro substitution pattern.
- The continuous process design improves production efficiency and allows for high purity (>99%) of the final amino product.
- The final product contains less than 0.1% of monochlorine or non-chlorine derivatives, meeting stringent industrial requirements, especially for phytosanitary applications.
Preparation of Dichlorostannane Hydrochloride
While detailed synthesis of dichlorostannane hydrochloride is less documented in the provided search results, general preparation involves:
- Reacting tin (Sn) or tin(II) compounds with hydrochloric acid under controlled conditions.
- Chlorination of tin hydrides or organotin precursors to yield dichlorostannane.
- The process requires strict moisture control due to the compound's sensitivity.
Summary Table of Preparation Methods for 4-Amino-2,6-dichlorophenol
| Step | Reaction Type | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | 2,6-dichlorophenol + HNO3 + H2SO4 | 34–36 °C, tetrachloroethylene | 2,6-dichloro-4-nitrophenol | High regioselectivity, low byproducts |
| 2 | Reduction | 2,6-dichloro-4-nitrophenol + N2H4·H2O + catalyst | 72–76 °C, ethanol | 4-Amino-2,6-dichlorophenol | Avoids hydrodechlorination |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichlorophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Amino-2,6-dichlorophenol is utilized in multiple scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its nephrotoxic effects helps understand kidney damage mechanisms.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichlorophenol involves its interaction with cellular components. It is known to induce nephrotoxicity by causing renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cellular damage. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular respiration and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Key Structural Insights :
- Chlorine Positioning : ADCP’s nephrotoxicity is linked to chlorine atoms at the 2- and 6-positions, which enhance oxidative stress and metabolic activation .
- Amino Group Role: The –NH₂ group at the 4-position facilitates hydrogen bonding and redox activity, contributing to its electrochemical utility (e.g., glutathione detection) .
Toxicity Profiles
Nephrotoxicity
Biological Activity
4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride is a compound with significant biological activity, particularly in toxicological studies. It is important to understand its effects on biological systems to evaluate its safety and potential applications in various fields.
- IUPAC Name : 4-Amino-2,6-dichlorophenol hydrochloride
- CAS Number : 42486-53-3
- Molecular Formula : C6H6Cl3NO
- Molecular Weight : 214.47 g/mol
- Structure : The compound features a dichlorophenol structure with an amino group, which contributes to its reactivity and biological interactions.
Toxicological Studies
Research has shown that 4-Amino-2,6-dichlorophenol exhibits nephrotoxic and hepatotoxic effects. A study conducted on Fischer 344 rats revealed significant renal corticomedullary necrosis upon exposure to the compound. The following findings were noted:
- In Vitro Studies : Exposure to concentrations of 0.05 mM or greater led to increased lactate dehydrogenase (LDH) release from rat renal cortical slices, indicating cellular damage .
- In Vivo Studies : The administration of the compound resulted in noticeable kidney and liver damage, including hypertrophy of tubular epithelial cells and degenerative changes in both organs at higher doses (160 and 480 mg/kg body weight) over a 90-day period .
| Dose (mg/kg bw/d) | Observed Effects |
|---|---|
| 80 | No significant adverse effects |
| 160 | Transient symptoms; mild organ changes |
| 480 | Severe nephrotoxicity and hepatotoxicity |
Acute Toxicity
Acute toxicity assessments indicated that the compound has a low mortality rate at doses up to 300 mg/kg bw, but higher doses resulted in significant clinical symptoms such as salivation and lethargy. The No Observed Adverse Effect Level (NOAEL) was determined to be 80 mg/kg bw/d .
The biological activity of 4-Amino-2,6-dichlorophenol is primarily attributed to its ability to induce oxidative stress and disrupt cellular homeostasis. The presence of chlorine atoms in its structure enhances its reactivity, leading to potential formation of reactive oxygen species (ROS), which can damage cellular components.
Case Study 1: Nephrotoxicity in Rats
A comprehensive study evaluated the nephrotoxic effects of the compound on Wistar rats over a period of 90 days. The results indicated that:
- Histopathological examinations revealed significant degenerative changes in renal tissues.
- Increased levels of serum creatinine and blood urea nitrogen (BUN) were observed, indicating impaired kidney function .
Case Study 2: Hepatotoxicity Assessment
In another study focusing on hepatotoxicity, rats exposed to high doses exhibited:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 4-Amino-2,6-dichlorophenol hydrochloride to achieve >98% purity?
- Methodological Answer : Synthesis typically involves chlorination of phenol derivatives followed by amination. For purification, recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended for purity validation. Batch-specific certificates of analysis (COA) should confirm purity via UV-Vis and mass spectrometry .
Q. How can researchers ensure stability during storage of 4-Amino-2,6-dichlorophenol hydrochloride for long-term experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). Regular stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition. Use ¹H NMR to detect hydrolytic byproducts, especially in humid conditions .
Q. What analytical techniques are critical for characterizing dichlorostannane intermediates in synthesis pathways?
- Methodological Answer : Employ X-ray crystallography for structural elucidation and inductively coupled plasma mass spectrometry (ICP-MS) for tin quantification. Fourier-transform infrared spectroscopy (FTIR) can identify Sn–Cl bonds (peaks ~400–500 cm⁻¹). Pair with gas chromatography (GC) to monitor volatile byproducts .
Advanced Research Questions
Q. How can contradictory data on the reactivity of 4-Amino-2,6-dichlorophenol hydrochloride in cross-coupling reactions be resolved?
- Methodological Answer : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. non-polar), and temperature regimes can isolate confounding factors. Use density functional theory (DFT) simulations to model transition states and compare with experimental kinetic data. Meta-analyses of literature should prioritize studies with rigorous COA documentation .
Q. What strategies optimize the environmental safety of 4-Amino-2,6-dichlorophenol hydrochloride degradation in wastewater treatment studies?
- Methodological Answer : Test advanced oxidation processes (AOPs) like Fenton reactions (Fe²⁺/H₂O₂) or ozonation. Monitor degradation efficiency via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ecotoxicity assays (e.g., Daphnia magna survival rates) validate non-toxic byproduct formation. Compare with dichlorophenol degradation pathways .
Q. How can AI-driven computational models enhance the prediction of dichlorostannane interactions in catalytic systems?
- Methodological Answer : Train machine learning models on datasets of Sn–X bond energies and steric parameters. Use COMSOL Multiphysics for multiphysics simulations of reaction kinetics. Validate predictions with in situ Raman spectroscopy to track intermediate species .
Data Analysis & Experimental Design
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bayesian hierarchical models account for batch-to-batch variability in compound purity .
Q. How should researchers design experiments to reconcile discrepancies in reported biological activity of 4-Amino-2,6-dichlorophenol derivatives?
- Methodological Answer : Implement blinded, replicated assays with positive/negative controls (e.g., ampicillin for antimicrobial studies). Surface plasmon resonance (SPR) can quantify binding affinities to target proteins. Cross-validate findings with orthogonal methods like isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
